molecular formula C19H25NO B1581042 Chirald<SUP><SUP>®</SUP></SUP> CAS No. 38345-66-3

Chirald®

Cat. No. B1581042
CAS RN: 38345-66-3
M. Wt: 283.4 g/mol
InChI Key: INTCGJHAECYOBW-APWZRJJASA-N
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Description

Chirald® is a chiral compound, also known as (2S,3R)- (+)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol . It has a molecular formula of C19H25NO and a molecular weight of 283.41 . It’s often used as an asymmetric reducing agent .


Synthesis Analysis

The synthesis of Chirald® involves the preparation of a racemate, followed by the resolution of enantiomers . Biocatalyzed reactions applied to the desymmetrization of meso-compounds or symmetric prochiral molecules have been described as the latest advances in the synthesis of chiral compounds .


Molecular Structure Analysis

Chirality is a fundamental dimension of molecular structures and plays a central role in living processes, in the transfer of biological intra- and inter-species information, and in the activity and properties of exogenous compounds . The stereochemistry of biomolecules is the essence of chirality .


Physical And Chemical Properties Analysis

Chirald® is a solid compound with a melting point of 55-57°C . Its optical activity is [α]21 +8.2° (c = 10 in ethanol) . The physical and chemical properties of chiral compounds are strongly related to their nature, playing a significant role in various fields such as photonics, biochemistry, medicine, and catalysis .

Scientific Research Applications

Enantioseparation in Pharmaceuticals

  • Application in Capillary Electrophoresis (CE): CE is used for determining enantiomeric ratio, enantiomeric purity, and in pharmacokinetic studies. Design of Experiments (DoE) methodologies improve the understanding and optimization of CE enantioselective techniques (Hancu et al., 2021).

Chiral Materials in Nanotechnology

  • Advances in Chiral Nanomaterials: Research on chiral nanomaterials has shown potential in areas like materials science, chemistry, biology, medicine, and physics. They exhibit unique chiroptical properties and have various functional applications (Kuang et al., 2020).

Chirality Transfer in Molecular Interactions

  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful tool to study chirality transfer from a chiral molecule to an achiral one, enhancing understanding of intermolecular interactions (Sadlej et al., 2010).

Enantioselective Sensing Applications

  • Reduced Graphene Oxide and γ-Cyclodextrin (rGO/γ-CD) Hybrid: An enantioselective sensor using this hybrid shows potential in electrochemical and photoluminescence measurements for chiral molecules (Zor et al., 2017).

Chiral Plasmonics

  • Introduction to Chiral Plasmonics: This field, intersecting physics, chemistry, and biology, explores light–matter interactions and scalable production processes for chiral substrates (Goerlitzer et al., 2021).

Transmission of Chirality Across Length Scales

  • Nanoscale to Macroscale Chiral Transmission: The study of how chirality at one scale translates to another is vital for understanding and controlling nanoscale chirality (Morrow et al., 2017).

Chiral Self-Assembling Peptide Systems

  • Chiral Self-Assembling Peptides in Nanobiotechnology: These peptides form nanostructures used in tissue cultures, wound healing, and membrane protein stabilization (Luo & Zhang, 2012).

Semiconductor Nanocrystals and Chirality

  • Chiral Molecule-Quantum Dot Systems: These systems demonstrate potential in sensing, bioimaging, enantioselective synthesis, and spintronic devices (Kuznetsova et al., 2020).

Hydrogels from Chiral Peptide Assemblies

  • Enhanced Mechanical Rigidity: Hydrogels from enantiomeric peptide mixtures display synergistic rigidity enhancements, influencing material properties (Nagy et al., 2011).

Optofluidic Sorting by Chiral Light

  • Material Chirality Sorting: This novel approach uses chiral light in fluidic environments for sorting material chirality, important in nanoscale technologies (Tkachenko & Brasselet, 2014).

Chiral Discrimination in Chemical Force Microscopy

  • Distinguishing Chiral Molecules: Chemical force microscopy differentiates chiral molecules by measuring adhesion and frictional forces (McKendry et al., 1998).

Chiral Analysis by Mass Spectrometry

  • Chiral Recognition and Determination: Mass spectrometry methods for chiral analysis have advanced, offering speed, specificity, and sensitivity (Yu & Yao, 2017).

Chiral Magnetic Order at Surfaces

  • Dzyaloshinskii–Moriya Interaction in Magnets: Research shows chiral magnetic order in low-dimensional systems, crucial for spintronic devices (Bode et al., 2007).

Chiral Nano-world: Quantum Nanostructures

  • Chiroptically Active Nanostructures: Development in chiral nanoparticles has significant implications for sensing, cytotoxicity mediation, cell imaging, and asymmetric catalysis (Milton et al., 2016).

Mechanism of Action

Target of Action

Chirald®, a chiral compound, interacts with specific biological targets, which are primarily chiral natural biological molecules such as nucleic acids and enzymes . These targets play a crucial role in various biological processes, and the interaction of Chirald® with these targets can lead to significant changes in these processes.

Mode of Action

The mode of action of Chirald® involves its interaction with its primary targets. Chirald® exhibits high stereoselectivity, which means it can bind selectively to its targets based on their chirality . This selective binding can lead to specific changes in the targets and their associated biological processes .

Biochemical Pathways

The interaction of Chirald® with its targets can affect various biochemical pathways. The exact pathways affected can depend on the specific targets of Chirald®. The downstream effects of these changes can include alterations in cell metabolism, cell fate, and other biological processes .

Pharmacokinetics

The pharmacokinetics of Chirald® involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of Chirald®, which is the extent and rate at which Chirald® reaches its targets. The specific ADME properties of Chirald® can depend on various factors, including its chemical structure and the characteristics of the biological environment .

Result of Action

The result of Chirald®'s action at the molecular and cellular level involves changes in the targets and the associated biological processes. These changes can lead to various effects, such as alterations in cell behavior, cell fate, and tissue repair . The exact effects can depend on the specific targets of Chirald® and the nature of its interaction with these targets .

Action Environment

The action, efficacy, and stability of Chirald® can be influenced by various environmental factors. These factors can include the physical and chemical characteristics of the biological environment, as well as the presence of other molecules and cells. The interaction of Chirald® with its environment can affect its ability to reach its targets and exert its effects .

Future Directions

The study of chiral structure will give more detailed explanation and supplement to the mechanism of drug action and provide a reliable reference for the research and development of new drugs . The flexible design of chiral metal nanostructures offers one platform for deeply understanding the origin of chirality .

properties

IUPAC Name

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTCGJHAECYOBW-APWZRJJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70273961
Record name Chirald
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38345-66-3
Record name (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38345-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darvon alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chirald
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol
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Record name D-OXYPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Chirald® as highlighted in the research papers?

A1: The research papers predominantly focus on Chirald®'s role in the asymmetric reduction of ketones [] and its use in synthesizing optically active compounds like propargyloxyacetic acids and esters [, ]. These compounds are important building blocks in the synthesis of various biologically active molecules.

Q2: How does Chirald® contribute to the synthesis of optically active propargyloxyacetic acids and esters?

A2: Chirald® is used in conjunction with Lithium Aluminum Hydride (LiAlH4) to form a chiral reducing agent, Chirald-LiAlH4 [, ]. This complex enables the enantioselective reduction of specific alkynones (ketones with a triple bond) to produce the desired optically active propargyloxy alcohols. These alcohols are then further reacted to obtain the target propargyloxyacetic acids and esters.

Q3: The research mentions [, ]-Wittig rearrangement. What is the significance of this reaction in relation to Chirald®?

A3: The optically active propargyloxyacetic acids and esters synthesized using Chirald® act as precursors for the [, ]-Wittig rearrangement reaction [, ]. This rearrangement is highly stereoselective, meaning it retains the chirality introduced by Chirald®. This is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical and other applications.

Q4: What types of molecules are ultimately synthesized using Chirald® as a starting point in these reactions?

A4: The [, ]-Wittig rearrangement of compounds derived from Chirald® leads to the formation of α-hydroxy-β-allenes and ultimately to 2,5-dihydrofurans [, ]. These heterocyclic compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

Q5: Are there any studies on the structure-activity relationship (SAR) of Chirald®?

A5: While the provided research papers don't delve into specific SAR studies of Chirald®, they highlight that even small structural changes, such as from acid to ester in propargyloxyacetic acid derivatives, can impact the stereochemical outcome of the [, ]-Wittig rearrangement [, ]. This underscores the importance of understanding the structural nuances of Chirald® and its derivatives in influencing stereoselectivity.

Q6: The papers mention "Chirald® - LiAlH4." Is there more information available on this complex?

A6: While the papers focus on the application of the Chirald®- LiAlH4 complex, they don't delve into its specific characterization [, ]. Further research may explore its spectroscopic data, stability, and optimal conditions for enantioselective reduction.

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